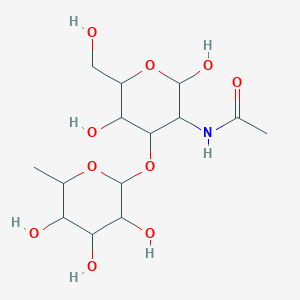
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative that plays a significant role in various biological processes. This compound is a type of glycoside, where a sugar molecule is bound to another functional group via a glycosidic bond.
Vorbereitungsmethoden
The synthesis of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common synthetic route involves the use of methyl 2-acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranoside as an intermediate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is studied for its role in cell signaling and recognition processes.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. It can bind to receptors on the surface of cells, triggering a cascade of biochemical reactions that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can be compared with other similar compounds, such as:
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-galactopyranose: This compound has a similar structure but differs in the sugar moiety attached to the glycosidic bond.
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-mannopyranose: Another similar compound with a different sugar moiety.
2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-xylopyranose: This compound also shares structural similarities but has a different sugar component.
The uniqueness of this compound lies in its specific sugar moiety and the biological activities it exhibits.
Eigenschaften
Molekularformel |
C14H25NO10 |
|---|---|
Molekulargewicht |
367.35 g/mol |
IUPAC-Name |
N-[2,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
TUXVLTYUDHJDAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















